4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide is an organic compound with the molecular formula C16H12FNO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and material science. The compound features a naphthalene ring and a benzenesulfonamide moiety, with a fluorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and anti-inflammatory properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The naphthalene ring provides hydrophobic interactions, contributing to the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(5-nitro-1-naphthyl)benzenesulfonamide
- 4-fluoro-N-(1-naphthylmethyl)benzamide
- N-fluorobenzenesulfonimide
Uniqueness
4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide is unique due to its specific combination of a fluorinated benzene ring and a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in biological systems .
Properties
Molecular Formula |
C16H12FNO2S |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-fluoro-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12FNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H |
InChI Key |
SHDXDMZWPDHABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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